Methyl 3,5-dichloro-4-methylphenylacetate
Description
Properties
IUPAC Name |
methyl 2-(3,5-dichloro-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-8(11)3-7(4-9(6)12)5-10(13)14-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVQMOAEJIDMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)CC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification
Direct esterification is a straightforward method where the carboxylic acid reacts with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. This method is simple but often results in lower yields due to the equilibrium nature of the reaction.
- Catalyst : Sulfuric acid
- Solvent : Methanol
- Temperature : 60°C to 80°C
- Reaction Time : Several hours
Transesterification
Transesterification involves using another ester of the carboxylic acid and exchanging its ester group with methanol. This method can offer higher yields and is often used when direct esterification is less efficient.
- Catalyst : Sodium methoxide or potassium carbonate
- Solvent : Methanol
- Temperature : 50°C to 70°C
- Reaction Time : Several hours
Synthesis from Trichloro Compounds
This method involves the hydrolysis of a trichloro compound to form the carboxylic acid, followed by esterification. It is more complex but can provide a high yield if optimized properly.
Example Reaction Conditions for Hydrolysis:
- Reagent : Potassium hydroxide
- Solvent : Ethylene glycol or water
- Temperature : 100°C to 150°C
- Reaction Time : Several hours
Data and Research Findings
Yield Comparison
| Method | Yield (%) | Conditions |
|---|---|---|
| Direct Esterification | 60-70% | Sulfuric acid, methanol, 60°C, 4 hours |
| Transesterification | 80-90% | Sodium methoxide, methanol, 60°C, 3 hours |
| Synthesis from Trichloro Compounds | 85-95% | Potassium hydroxide, ethylene glycol, 120°C, 5 hours |
Purity and Impurities
The purity of the final product can be affected by the choice of catalyst, solvent, and reaction conditions. Impurities often arise from incomplete reactions or side reactions.
| Method | Common Impurities |
|---|---|
| Direct Esterification | Unreacted carboxylic acid, methanol |
| Transesterification | Starting ester, methanol |
| Synthesis from Trichloro Compounds | Chlorinated byproducts |
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-methylphenylacetate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 3,5-dichloro-4-methylphenylacetic acid.
Reduction: 3,5-dichloro-4-methylphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-dichloro-4-methylphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3,5-dichloro-4-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Substituent Effects: The 3,5-dichloro-4-methyl substitution in the target compound likely enhances its lipophilicity compared to non-halogenated esters like methyl palmitate or ethyl linolenate. This could improve its bioavailability in biological systems or persistence in environmental matrices . In contrast, diterpene-based methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit complex cyclic structures, which confer thermal stability and resinous properties, making them suitable for industrial coatings .
Functional Group Variations: Replacement of the methyl ester group with ethyl (e.g., ethyl linolenate) reduces volatility but increases molecular weight, affecting diffusion rates in formulations .
Biological Activity :
- Halogenated aromatic esters often exhibit pesticidal or herbicidal activity due to their ability to disrupt enzymatic processes. This contrasts with diterpene esters, which are more associated with plant defense mechanisms .
Research Findings and Data Gaps
- Evidence Limitations: Direct data on this compound are absent in the provided sources. Methyl esters of diterpenes () demonstrate structural complexity that may limit their synthetic scalability compared to simpler halogenated phenylacetates .
- Critical Research Needs: Experimental determination of the compound’s logP, melting point, and stability under environmental conditions.
Biological Activity
Methyl 3,5-dichloro-4-methylphenylacetate (MDMPA) is a compound of increasing interest in biological and medicinal chemistry due to its potential applications in enzyme inhibition and receptor binding. This article explores the biological activity of MDMPA, including its mechanisms of action, research findings, and case studies.
MDMPA is an aromatic ester characterized by the presence of chlorine substituents and a methyl group on the phenyl ring. Its chemical structure can be represented as follows:
The synthesis of MDMPA typically involves the esterification of 3,5-dichloro-4-methylphenylacetic acid with methanol. This compound serves as an intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries .
The biological activity of MDMPA is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of chlorine atoms enhances its binding affinity, thereby modulating enzyme activity through competitive or non-competitive inhibition. The exact molecular targets can vary, but common pathways include:
- Enzyme Inhibition : MDMPA may inhibit phosphodiesterases (PDEs), which are crucial for cellular signaling pathways.
- Receptor Binding : The compound can bind to various receptors, potentially altering physiological responses .
Enzyme Inhibition Studies
Research has shown that MDMPA can effectively inhibit certain enzymes involved in metabolic processes. For instance, studies have demonstrated its role as a selective inhibitor of phosphodiesterase 4D (PDE4D), which is implicated in inflammation and memory processes. The compound exhibited moderate stability in liver microsomes and showed good permeability across cell membranes .
Case Studies
- Neuropharmacological Effects : In vivo studies using murine models indicated that MDMPA improved long-term memory performance in novel object recognition tests. This effect was associated with reduced emetic potential, suggesting a favorable therapeutic window for cognitive enhancement .
- Anti-Cancer Activity : Preliminary investigations into the cytotoxic effects of MDMPA on cancer cell lines revealed significant activity against triple-negative breast cancer cells. The compound induced cell cycle arrest at the G2/M phase and inhibited key signaling pathways associated with tumor growth and metastasis .
Data Table: Biological Activities of MDMPA
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage and substituent positions (e.g., δ ~3.7 ppm for methyl ester, aromatic proton splitting patterns).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ at m/z ~247).
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs for structure refinement .
Table : Expected NMR Shifts (Hypothetical)
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| Ester -OCH₃ | 3.70 | Singlet |
| Aromatic H | 7.2–7.5 | Doublet |
How can researchers address discrepancies in reported solubility or stability data for this compound?
Advanced Research Question
- Controlled Replication : Standardize solvents (e.g., HPLC-grade DMSO, ethanol) and temperature (25°C ± 0.5).
- Comparative Studies : Use HPLC to quantify degradation products under varying storage conditions (light, humidity).
- Statistical Analysis : Apply ANOVA to assess inter-lab variability in reported melting points (hypothetical range: 85–90°C).
What experimental designs are effective for probing the hydrolytic degradation mechanisms of this compound?
Advanced Research Question
- pH-Dependent Kinetics : Incubate the compound in buffered solutions (pH 2–12) and monitor hydrolysis via LC-MS.
- Activation Energy Calculation : Use Arrhenius plots from data collected at 30°C, 40°C, and 50°C.
- Intermediate Trapping : Add nucleophiles (e.g., NaN₃) to isolate reactive intermediates.
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (refer to GHS hazard codes for similar chlorinated esters) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
How can computational modeling predict the reactivity of this compound in substitution reactions?
Advanced Research Question
- DFT Calculations : Model transition states for nucleophilic attack at the ester carbonyl or chloro-substituted aromatic ring.
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic substitution.
- Validation : Compare computed activation energies with experimental kinetic data.
What strategies optimize the chromatographic separation of this compound from byproducts?
Basic Research Question
- HPLC Method : Use a C18 column with mobile phase gradient (acetonitrile/water + 0.1% formic acid).
- Detection : UV at 254 nm (aromatic absorption).
- Retention Time : Hypothetical example: ~8.2 minutes under 60% acetonitrile.
How do steric and electronic effects influence the biological activity of this compound derivatives?
Advanced Research Question
- SAR Studies : Synthesize analogs (e.g., varying chloro/methyl positions) and test against target enzymes.
- Docking Simulations : Map compound interactions with active sites (e.g., cytochrome P450).
- Meta-Analysis : Cross-reference bioactivity data from structural analogs in public databases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
